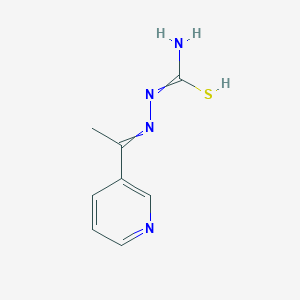
(1-pyridin-3-ylethylideneamino)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-pyridin-3-ylethylideneamino)thiourea is a chemical compound with the molecular formula C8H10N4S. It contains 23 atoms: 10 hydrogen atoms, 8 carbon atoms, 4 nitrogen atoms, and 1 sulfur atom
Preparation Methods
The synthesis of (1-pyridin-3-ylethylideneamino)thiourea involves several steps. One common method includes the reaction of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide . The reaction conditions typically involve the use of absolute ethanol as a solvent and triethylamine as a base . The resulting product is then purified and characterized using techniques such as NMR, IR, MS, and elemental analysis .
Chemical Reactions Analysis
(1-pyridin-3-ylethylideneamino)thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl chloride derivatives and potassium thiocyanate . The major products formed from these reactions are typically 1,3,4-thiadiazole derivatives, which have been shown to possess significant antimicrobial activity .
Scientific Research Applications
(1-pyridin-3-ylethylideneamino)thiourea has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various nitrogen, oxygen, sulfur, and selenium-containing compounds . In biology and medicine, it has been studied for its antimicrobial properties, showing activity against E. coli, B. mycoides, and C. albicans .
Mechanism of Action
The mechanism of action of (1-pyridin-3-ylethylideneamino)thiourea involves its interaction with molecular targets and pathways within biological systems. The compound’s antimicrobial activity is believed to result from its ability to interfere with essential cellular processes in microorganisms, leading to their inhibition or death . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
(1-pyridin-3-ylethylideneamino)thiourea can be compared to other similar compounds, such as hydrazonoyl halides and 1,3,4-thiadiazole derivatives . These compounds share similar chemical reactivities and biological properties, but this compound is unique due to its specific molecular structure and the presence of the pyridinyl group . This uniqueness contributes to its distinct chemical and biological activities.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique molecular structure and chemical reactivity make it a valuable precursor for the synthesis of other compounds, and its antimicrobial properties highlight its potential in the fields of biology and medicine.
Properties
CAS No. |
13370-86-0 |
|---|---|
Molecular Formula |
C8H10N4S |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
(1-pyridin-3-ylethylideneamino)thiourea |
InChI |
InChI=1S/C8H10N4S/c1-6(11-12-8(9)13)7-3-2-4-10-5-7/h2-5H,1H3,(H3,9,12,13) |
InChI Key |
PFDWFNDHRREIDD-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=S)N)C1=CN=CC=C1 |
Isomeric SMILES |
CC(=NN=C(N)S)C1=CN=CC=C1 |
Canonical SMILES |
CC(=NN=C(N)S)C1=CN=CC=C1 |
Synonyms |
1-(1-(pyridin-3-yl)ethylidene)thiosemicarbazide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B175664.png)
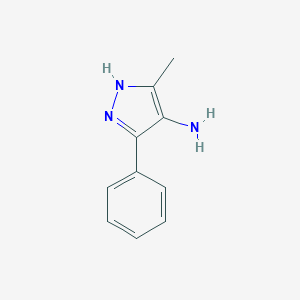
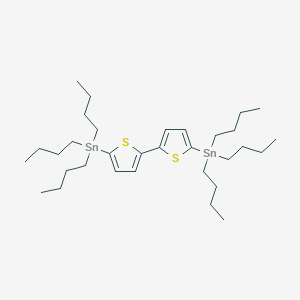
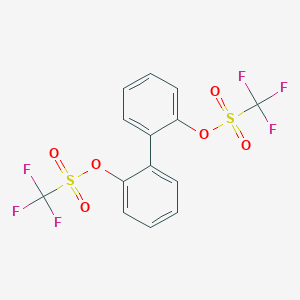
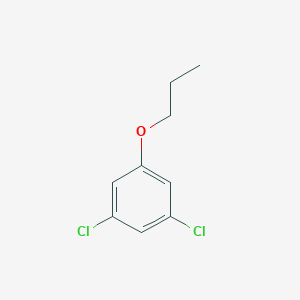
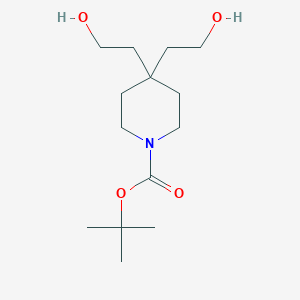
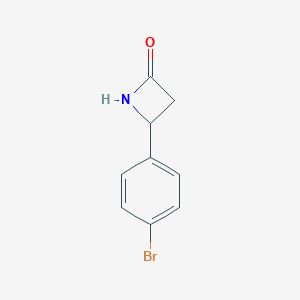
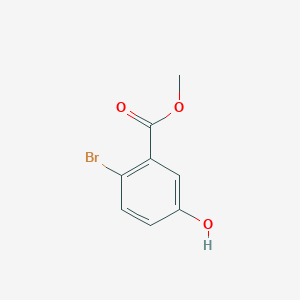
![3,10,13,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene-2,12-dione](/img/structure/B175689.png)
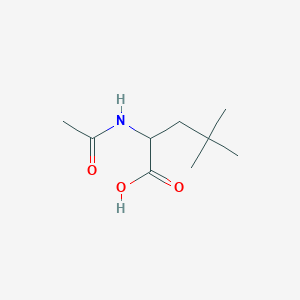
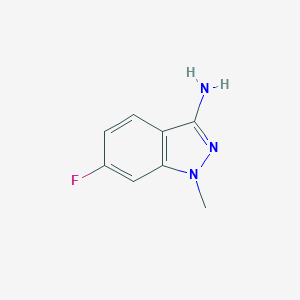

![2-O-benzyl 4a-O-methyl 7-chloro-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-2,4a-dicarboxylate](/img/structure/B175696.png)

